N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. The inhibition of this pathway leads to a decrease in prostaglandin production, thereby reducing inflammation.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This leads to a decrease in inflammation-related symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with 3-methylisoxazole-5-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamides
- N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamides
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide stands out due to the presence of the methoxy group at the fourth position of the benzothiazole ring and the isoxazole moiety. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(19-16-7)12(17)15-13-14-11-8(18-2)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBWODNUDWSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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